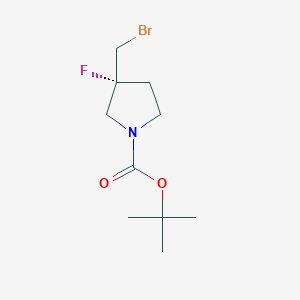

tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC16487853

Molecular Formula: C10H17BrFNO2

Molecular Weight: 282.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17BrFNO2 |

|---|---|

| Molecular Weight | 282.15 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H17BrFNO2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7H2,1-3H3/t10-/m0/s1 |

| Standard InChI Key | OUGGBJCLSCFLRW-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@](C1)(CBr)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)(CBr)F |

Introduction

Structural and Chemical Identity

Molecular Architecture

tert-Butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate belongs to the pyrrolidine class of heterocyclic compounds, featuring:

-

A five-membered pyrrolidine ring with fluorine and bromomethyl substituents at the 3-position.

-

A tert-butoxycarbonyl (Boc) protecting group at the 1-position, enhancing stability during synthetic manipulations.

-

Chirality at the 3-carbon, designated as (R)-configuration, which critically influences its reactivity and biological interactions .

The molecular formula is C₁₀H₁₇BrFNO₂, with a molecular weight of 282.15 g/mol .

Table 1: Key Physicochemical Properties

Synthesis and Preparation

Stereoselective Synthesis Routes

While no explicit protocols for the (3R)-isomer are published, analogous compounds suggest a multi-step approach:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or [3+2] cycloadditions to establish the pyrrolidine backbone.

-

Fluorination: Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) at the 3-position.

-

Bromomethylation: Free-radical bromination or nucleophilic substitution to introduce the bromomethyl group.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Critical Reaction Parameters

-

Temperature Control: Low temperatures (−30°C to 20°C) to minimize racemization during bromomethylation .

-

Stereochemical Integrity: Chiral auxiliaries or enzymatic resolution to preserve the (R)-configuration.

Physicochemical and Spectroscopic Properties

Stability and Reactivity

-

Thermal Stability: Stable at room temperature but prone to decomposition above 150°C due to Boc group cleavage.

-

Hydrolytic Sensitivity: Susceptible to acidic or basic conditions, necessitating anhydrous handling .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.47 (s, 9H, Boc CH₃), 3.42–3.76 (m, 4H, pyrrolidine CH₂), and 5.27 (br s, 1H, fluorinated CH) .

-

¹³C NMR: Peaks at δ 80.1 (Boc quaternary C), 122.5 (C-F, J = 240 Hz), and 34.8 (BrCH₂).

Applications in Medicinal Chemistry

Role in Proteolysis-Targeting Chimeras (PROTACs)

The bromomethyl group enables covalent conjugation to E3 ligase ligands, making this compound a key building block for PROTACs—a class of targeted protein degraders .

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Fluorinated pyrrolidines are established DPP-IV inhibitors for type 2 diabetes therapy. The (R)-configuration may enhance binding affinity to the S1 pocket of DPP-IV.

Table 2: Biological Activity of Analogous Compounds

| Compound | IC₅₀ (DPP-IV) | Selectivity Over DPP-8/9 | Source |

|---|---|---|---|

| (2S,4S)-4-fluoropyrrolidine analog | 12 nM | >100-fold | |

| (3R)-bromomethyl derivative | Pending | — | — |

Comparative Analysis with Structural Analogs

Impact of Stereochemistry

-

(3R) vs. (3S) Configuration: Alters binding kinetics in enzyme inhibition assays. For DPP-IV, the (S)-isomer shows 3-fold lower activity than (R).

-

Bromomethyl vs. Chloromethyl: Bromine’s higher leaving-group ability enhances reactivity in SN2 substitutions .

Future Directions and Research Gaps

Unresolved Challenges

-

Stereoselective Scalability: Current methods for (3R)-isomer synthesis lack industrial feasibility.

-

In Vivo Pharmacokinetics: No data on bioavailability or metabolic pathways.

Emerging Opportunities

-

Covalent Drug Discovery: Leveraging the bromomethyl group for irreversible kinase inhibitors.

-

PET Tracer Development: Fluorine-18 labeling for neuroimaging applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume